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Compound of Interest

Compound Name: AS1975063

CAS No.: 955925-61-8

Cat. No.: B605609

Get Quote

Application Note: Optimized Oral Administration of AS1975063 in Murine Models

Abstract & Strategic Rationale
AS1975063 is a potent, highly selective small-molecule agonist of GPR119, a Gs-coupled

receptor expressed predominantly in pancreatic

-cells and intestinal L-cells. Its primary utility lies in metabolic research, specifically for Type 2
Diabetes (T2D) and obesity, due to its ability to potentiate glucose-dependent insulin secretion
(GSIS) and stimulate the release of incretins like GLP-1.[1]

Why Oral Gavage (PO)? While intraperitoneal (IP) injection is common for many small

molecules, oral gavage is the scientific gold standard for AS1975063.

Target Location: GPR119 receptors on enteroendocrine L-cells are accessible via the luminal

interface. Oral delivery maximizes local concentration at the primary site of action (the gut)

before systemic absorption.

Incretin Physiology: The "incretin effect" relies on gut-derived signaling.[2] Bypassing the gut

via IP injection can blunt the specific GLP-1 secretory response driven by luminal receptor

activation.
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Solubility & Precipitation: AS1975063 is lipophilic. IP administration of suspensions can lead

to erratic absorption or local peritonitis (granuloma formation), whereas the GI tract is

evolved to handle lipid-like suspensions.

Compound Properties & Formulation Strategy
AS1975063 is hydrophobic. Attempting to dissolve it in 100% aqueous buffer (like PBS) will

result in precipitation and failed dosing. High concentrations of DMSO (>10%) are toxic to the

gastric mucosa and can confound metabolic data by inducing stress hyperglycemia.

Recommended Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in Water.

Methylcellulose:[3] Increases viscosity to maintain a stable suspension, preventing the drug

from settling in the syringe.

Tween 80: A surfactant that wets the hydrophobic powder, ensuring uniform dispersion.

Formulation Protocol (Standard Dose: 10 mg/kg)
Target Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume).

Vehicle Prep: Heat 30% of the required volume of distilled water to 80°C. Add

Methylcellulose powder slowly while stirring to disperse. Add the remaining cold water and

stir until clear and viscous. Add Tween 80 (0.1% v/v).

Weighing: Weigh the required amount of AS1975063.

Levigation (Critical Step): Do not dump powder into the bulk liquid. Place powder in a mortar

or small tube. Add a tiny drop of Tween 80 or the vehicle to create a smooth paste (levigate).

This breaks surface tension.

Suspension: Gradually add the remaining vehicle while vortexing or triturating.

Sonication: Sonicate for 10–20 minutes in a water bath to break up micro-aggregates. The

result should be a uniform, cloudy white suspension, not a solution.

Mechanism of Action (GPR119 Signaling)
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Understanding the pathway is crucial for selecting downstream readouts (cAMP, Insulin, GLP-

1).
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Figure 1: Signal transduction pathway of AS1975063. Activation leads to cAMP accumulation,

triggering insulin and GLP-1 release.[1][4]

In Vivo Administration Protocol
Dosing Parameters

Parameter Recommendation Notes

Route Oral Gavage (PO)
Preferred for metabolic

relevance.

Dose Range 3 – 30 mg/kg
10 mg/kg is the standard

effective dose for OGTT.

Volume 10 mL/kg
Standard for mice (e.g., 0.25

mL for a 25g mouse).

Frequency
Single Dose (Acute) or QD

(Chronic)
Tmax is typically 1–2 hours.

Fasting 6 Hours (Morning Fast)

Overnight fasting (16h)

depletes glycogen too severely

for metabolic flexibility studies.

Step-by-Step Workflow
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Figure 2: Experimental timeline for an Oral Glucose Tolerance Test (OGTT) using AS1975063.

Acclimatization: Handle mice for 3 days prior to study to reduce stress-induced

hyperglycemia.

Fasting: Remove food at 8:00 AM. Keep water available.
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Baseline: At 2:00 PM (T=-30 min), measure basal blood glucose (tail nick) and weigh mice.

Drug Administration (T=-30 min):

Load a 1mL syringe with the AS1975063 suspension.

Use a 20G or 22G bulb-tipped gavage needle.

Restrain the mouse firmly by the scruff to align the esophagus.

Insert the needle gently; if resistance is felt, withdraw and realign. Do not force.

Depress plunger steadily.

Wait Period: Allow 30–60 minutes for drug absorption and receptor engagement.

Challenge (T=0): Administer Glucose (2 g/kg) via oral gavage.

Sampling: Measure blood glucose at T=0, 15, 30, 60, and 120 minutes.

Troubleshooting & Quality Control
Issue: High Variability in Data.[5]

Cause: Suspension settling.

Fix: Vortex the dosing solution between every mouse.

Issue: Mice coughing/gasping.

Cause: Tracheal administration.[5]

Fix: Immediate euthanasia required. Improve restraint technique. Ensure the needle length

is appropriate for the mouse size (38mm for 20-25g mice).

Issue: No effect seen in OGTT.

Cause: Dose too low or timing off.
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Fix: Ensure the wait time between Drug and Glucose is at least 30 minutes. GPR119

agonists need time to prime the L-cells and Beta-cells.
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[https://www.benchchem.com/product/b605609/docs#as1975063-administration-route-in-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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